N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group attached to the quinoline ring system, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline and 2-fluoroaniline as the primary starting materials.
Amidation Reaction: The carboxylic acid group of 2-methylquinoline-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-fluoroaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of N-(2-fluorophenyl)-2-methylquinoline-3-amine.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the quinoline ring system facilitates interactions with aromatic residues in the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-methylquinoline-3-carboxamide
- N-(2-bromophenyl)-2-methylquinoline-3-carboxamide
- N-(2-methylphenyl)-2-methylquinoline-3-carboxamide
Uniqueness
N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, bioavailability, and binding affinity compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C17H13FN2O |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H13FN2O/c1-11-13(10-12-6-2-4-8-15(12)19-11)17(21)20-16-9-5-3-7-14(16)18/h2-10H,1H3,(H,20,21) |
InChI Key |
BCRWMPQVDCJRCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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